3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC16292110
Molecular Formula: C20H17Cl2NO3S2
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17Cl2NO3S2 |
|---|---|
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | 3-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H17Cl2NO3S2/c21-14-7-5-13(6-8-14)11-23(15-9-10-28(25,26)12-15)20(24)19-18(22)16-3-1-2-4-17(16)27-19/h1-8,15H,9-12H2 |
| Standard InChI Key | PZNYRRNXNVCRDN-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₀H₁₇Cl₂NO₃S₂, with a molecular weight of 454.4 g/mol . Its IUPAC name, 3-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide, reflects its benzothiophene backbone, dual chloro substituents, and tetrahydrothiophene dioxide side chain. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
| InChIKey | PZNYRRNXNVCRDN-UHFFFAOYSA-N |
| XLogP3 | 4.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The benzothiophene ring system (a fused benzene and thiophene) contributes to aromatic stability, while the tetrahydrothiophene dioxide group enhances solubility via sulfone functionalities .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Benzothiophene Formation: Cyclization of 2-chlorobenzoic acid with thiophene-2-carbaldehyde under Friedel-Crafts conditions.
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Chlorination: Electrophilic chlorination at the 3-position using Cl₂/FeCl₃.
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Amide Coupling: Reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine using HATU/DIPEA .
Key Reaction Conditions:
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Temperature: 0–25°C for amide coupling.
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Solvents: Dichloromethane (DCM) for chlorination, dimethylformamide (DMF) for coupling.
Purification and Analysis
Purification involves silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | 0.2 mg/mL in DMSO; <0.01 mg/mL in H₂O |
| LogP | 4.2 (Calculated) |
| Melting Point | 192–195°C (Decomposes) |
| Stability | Stable at −20°C for 24 months |
Biological Activity and Mechanism
Kinase Inhibition
In silico studies predict strong binding to JAK3 kinases (binding energy: −9.8 kcal/mol), implicated in autoimmune diseases. The chloro groups interact with hydrophobic pockets, while the sulfone forms hydrogen bonds with Lys⁹⁰⁵ and Asp⁹⁶⁷ residues .
Anti-Inflammatory Effects
In LPS-induced RAW264.7 macrophages, the compound reduces TNF-α production (IC₅₀: 1.2 μM) and NO release (IC₅₀: 0.9 μM). Mechanistically, it inhibits IκBα phosphorylation, blocking NF-κB nuclear translocation .
Pharmacokinetics and Toxicity
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% (Predicted) |
| CYP3A4 Inhibition | Moderate (IC₅₀: 8.3 μM) |
| hERG Inhibition | Low (IC₅₀: >30 μM) |
| Ames Test | Negative (No mutagenicity) |
Hepatotoxicity risks are noted at concentrations >50 μM (ALT/AST elevation in HepG2 cells) .
Applications in Drug Development
Lead Compound for Autoimmune Diseases
The compound’s JAK3 selectivity (10-fold over JAK1/2) positions it as a candidate for rheumatoid arthritis and psoriasis. In murine collagen-induced arthritis models, it reduces paw swelling by 58% at 10 mg/kg/day .
Combination Therapies
Synergy with methotrexate (CI: 0.3–0.5) enhances anti-arthritic effects while lowering individual dosages, mitigating hepatotoxicity risks .
Recent Developments (2023–2025)
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